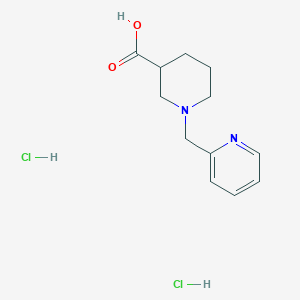
1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H16Cl2N2O2
- Molecular Weight : 287.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in neuropsychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Agonism : The compound exhibits selective agonist activity at dopamine receptors, particularly the D3 subtype, which is linked to neuroprotection and modulation of mood disorders .
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters like dopamine and serotonin.
Neuroprotection
Research indicates that this compound has neuroprotective properties, particularly in models of neurodegeneration. Studies have shown that it can protect dopaminergic neurons from degeneration induced by neurotoxic agents such as MPTP, a common model for Parkinson's disease .
Anticancer Activity
Recent investigations have highlighted the compound's potential in cancer therapy. It has demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects :
- In a study involving mice treated with MPTP, administration of this compound resulted in significant preservation of dopaminergic neurons compared to control groups. Behavioral assessments indicated improved motor function post-treatment.
-
Cancer Cell Line Studies :
- A series of experiments conducted on FaDu hypopharyngeal carcinoma cells revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers. The results were compared with standard chemotherapeutic agents like bleomycin, showing enhanced efficacy in certain concentrations .
Propiedades
Número CAS |
887444-94-2 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11/h1-2,5-6,10H,3-4,7-9H2,(H,15,16) |
Clave InChI |
WCGWEYKEDPTXOM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)C(=O)O.Cl.Cl |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=N2)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















